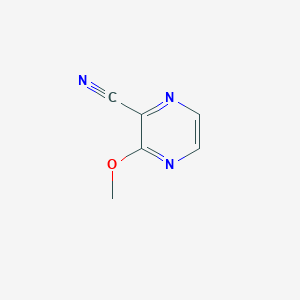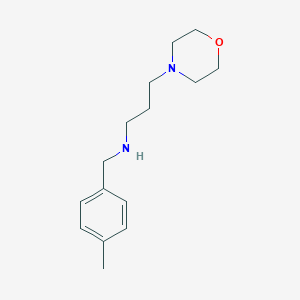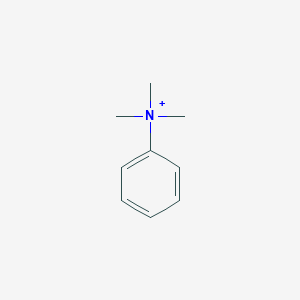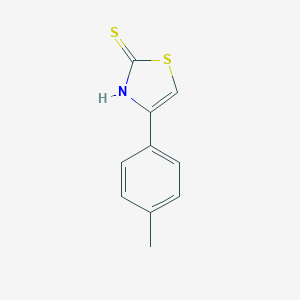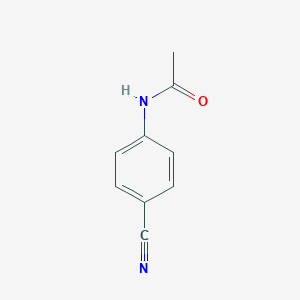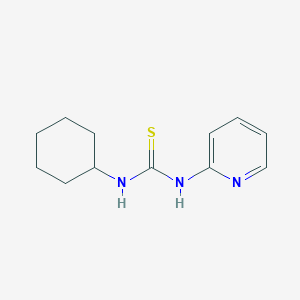
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is a chemical compound with a molecular formula of C13H18N2S. It is a thiosemicarbazide derivative that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
Biochemische Und Physiologische Effekte
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the production of reactive oxygen species. In addition, it has been shown to have anti-inflammatory activity and to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and effects are well documented. However, there are also some limitations to its use in lab experiments. It is a toxic compound and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-. One potential direction is the study of its potential as a therapeutic agent for various diseases. It has been shown to have potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of its mechanism of action. The mechanism of action of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is not fully understood, and further research is needed to elucidate its mode of action. Finally, there is potential for the development of new derivatives of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- with improved properties and effects.
Synthesemethoden
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- can be synthesized using various methods. One of the most common methods involves the reaction between cyclohexyl isocyanate and 2-pyridyl thiosemicarbazide in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as methanol or ethanol, and the product is obtained through filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has been extensively used in scientific research for its unique properties. It has been studied for its antifungal, antibacterial, and antiviral activities. It has also been used as a chelating agent and a ligand in coordination chemistry. In addition, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
36251-85-1 |
|---|---|
Produktname |
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- |
Molekularformel |
C12H17N3S |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
1-cyclohexyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |
InChI-Schlüssel |
NJYHEQAVKAHKLU-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(CC1)N=C(NC2=CC=CC=N2)S |
SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
Andere CAS-Nummern |
36251-85-1 |
Löslichkeit |
5.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



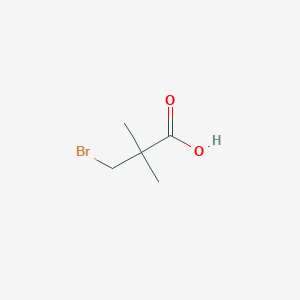

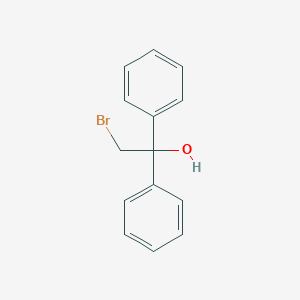
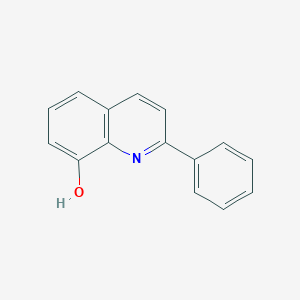
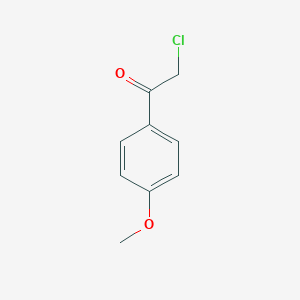
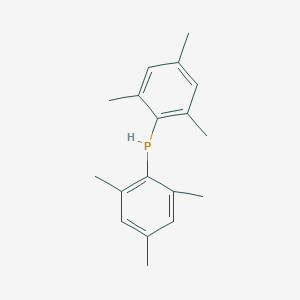
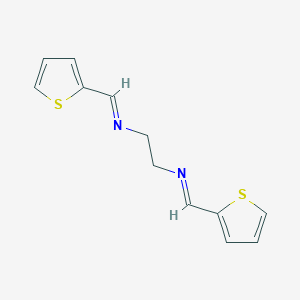
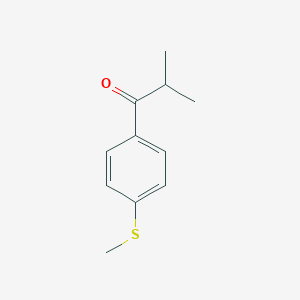
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
